molecular formula C12H27NO2 B13312120 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol

2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol

Cat. No.: B13312120
M. Wt: 217.35 g/mol
InChI Key: PDQDBBNUBYORBP-UHFFFAOYSA-N
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Description

2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol, with the CAS registry number 1042522-20-2, is a chemical compound of interest in research and development. This molecule features a linear heptane chain with a methyl branch and a secondary amine group linked to an ethoxyethanol unit. The structure suggests potential use as a synthetic intermediate or a building block in organic synthesis, particularly for constructing more complex molecules with specific structural or functional properties . Compounds within this chemical family, characterized by an amine and ether-containing chain, are often investigated for their physicochemical properties, such as solubility and surface activity . Researchers value this compound for its potential application in developing novel substances in various fields. The molecular formula is C12H27NO2 and it has a molecular weight of 217.35 . This product is intended for research and development purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic uses, nor for human or personal use . For handling and storage, please refer to the associated safety data sheet (SDS).

Properties

Molecular Formula

C12H27NO2

Molecular Weight

217.35 g/mol

IUPAC Name

2-[2-(5-methylheptan-3-ylamino)ethoxy]ethanol

InChI

InChI=1S/C12H27NO2/c1-4-11(3)10-12(5-2)13-6-8-15-9-7-14/h11-14H,4-10H2,1-3H3

InChI Key

PDQDBBNUBYORBP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC)NCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol typically involves the reaction of 5-methylheptan-3-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base like sodium azide (NaN3). The mixture is heated to around 50°C for several hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature control, solvent recovery, and product isolation is common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .

Mechanism of Action

The mechanism of action of 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize the properties of 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol, we compare it with three structurally related compounds from the literature:

Table 1: Structural Comparison of Amino Alcohol Derivatives

Compound Name Substituent (R Group) Functional Groups Key Applications Reference
2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol 5-Methylheptan-3-yl Amine, ethoxyethanol Surfactant, drug delivery N/A
YTK-A76 (2-(2-((3,4-bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol) 3,4-bis(benzyloxy)benzyl Amine, ethoxyethanol, benzyl ethers Antimicrobial agents
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 4-(1,1,3,3-Tetramethylbutyl)phenoxy Phenoxy, ethoxyethanol Industrial solvents, coatings
2-(2-Methoxyethoxy)ethanol Methoxyethoxy Ether, alcohol Thermophysical fluid, solvent

Key Observations:

Substituent Effects on Hydrophobicity: The 5-methylheptan-3-yl group in the target compound imparts moderate hydrophobicity, intermediate between the highly lipophilic 4-(1,1,3,3-tetramethylbutyl)phenoxy group in and the polar methoxyethoxy group in . YTK-A76’s benzyloxy groups enhance aromatic interactions, making it suitable for antimicrobial activity .

Synthetic Yields :

  • YTK-A76 was synthesized with a 39.1% yield via reductive amination using sodium triacetoxyborohydride . Comparable methods for the target compound may require optimization due to steric hindrance from the branched alkyl chain.

Thermophysical Properties: 2-(2-Methoxyethoxy)ethanol exhibits significant nonideal mixing behavior with alcohols (ΔH_E = -1.2 kJ/mol for propan-1-ol mixtures), attributed to hydrogen-bond disruption . The target compound’s alkyl-amine group may amplify such effects due to stronger dipole interactions.

Research Findings and Data Analysis

Table 2: Physicochemical and Functional Data

Property 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol (Inferred) YTK-A76 2-(2-[4-(Tetramethylbutyl)phenoxy]ethoxy)ethanol
Solubility in Water Low (alkyl-dominated) Moderate (benzyl ethers) Very low (highly lipophilic)
Melting Point Not reported 120–125°C (white solid) Liquid at RT
Biological Activity Potential surfactant/drug carrier Antimicrobial (MIC = 8 µg/mL) Industrial use only
Synthetic Yield N/A 39.1% Not reported

Critical Insights:

  • Antimicrobial Potential: YTK-A76’s activity against Gram-positive bacteria (MIC = 8 µg/mL) suggests that substituting the benzyloxy group with alkyl chains (as in the target compound) could reduce efficacy but improve biocompatibility for drug delivery .

Biological Activity

The compound 2-{2-[(5-methylheptan-3-yl)amino]ethoxy}ethan-1-ol, with the molecular formula C12_{12}H27_{27}NO2_2 and a molar mass of approximately 217.35 g/mol, is a novel organic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC12_{12}H27_{27}NO2_2
Molar Mass217.35 g/mol
CAS Number1042522-20-2

The biological activity of 2-{2-[(5-methylheptan-3-yl)amino]ethoxy}ethan-1-ol is primarily linked to its interaction with various biological targets, which may include:

  • Receptor Modulation : The compound may act as a modulator of specific receptors involved in neurotransmission or hormonal regulation.
  • Enzyme Inhibition : It could inhibit enzymes that are crucial in metabolic pathways, potentially leading to altered cellular responses.
  • Cell Signaling Pathways : The compound may influence key signaling pathways, such as those involved in apoptosis or cell proliferation.

Cytotoxicity and Antiproliferative Effects

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, research indicates that at concentrations ranging from 1 to 10 µM, the compound exhibits significant antiproliferative activity against HepG2 liver cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Properties

In neuropharmacological evaluations, 2-{2-[(5-methylheptan-3-yl)amino]ethoxy}ethan-1-ol has shown promise in protecting neuronal cells from oxidative stress. This effect is hypothesized to be mediated by the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Case Studies

  • HepG2 Cell Line Study : A study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50_{50} values indicating strong antiproliferative effects compared to control groups .
  • Neuroprotection in Animal Models : In vivo studies using rodent models subjected to neurotoxic agents showed that administration of this compound significantly reduced markers of neuronal damage and improved cognitive function .
  • Synergistic Effects with Other Compounds : Research has indicated that when combined with other known chemotherapeutic agents, 2-{2-[(5-methylheptan-3-yl)amino]ethoxy}ethan-1-ol enhances their efficacy, suggesting potential for combination therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol, and what catalysts are typically employed?

  • Methodology : The compound is synthesized via nucleophilic substitution, where 5-methylheptan-3-amine reacts with ethylene oxide in the presence of a strong base (e.g., NaOH or KOH) under controlled temperatures (40–60°C). The reaction proceeds via ring-opening of ethylene oxide, forming an ethoxy-amine intermediate, which is subsequently hydroxylated .
  • Key Considerations : Reaction efficiency depends on maintaining anhydrous conditions to avoid hydrolysis of the epoxide. Yield optimization requires precise stoichiometric ratios (amine:ethylene oxide ≈ 1:1.2) and inert gas purging to prevent oxidation side reactions .

Q. How is the purity of 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol validated in laboratory settings?

  • Methodology : Purity is assessed using HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 210 nm. Complementary techniques include 1H/13C NMR to confirm structural integrity and FT-IR to verify functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C–O–C at ~1100 cm⁻¹) .
  • Data Interpretation : Discrepancies in NMR peaks (e.g., unexpected splitting) may indicate stereochemical impurities, necessitating recrystallization or column chromatography for purification .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol and its structural analogs?

  • Methodology : Comparative kinetic studies using stopped-flow spectroscopy or DFT (Density Functional Theory) calculations can elucidate electronic and steric effects. For example, the bulky 5-methylheptan-3-yl group may hinder nucleophilic attack, slowing reactions compared to less substituted analogs .
  • Case Study : A 2025 study showed that replacing the methylheptan group with a cyclohexylethyl moiety increased reaction rates by 30% due to reduced steric hindrance .

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